![molecular formula C10H19NO B13479032 6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)
6-Oxaspiro[4.5]decan-7-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxaspiro[45]decan-7-ylmethanamine is a spirocyclic compound characterized by a unique bicyclic structure that includes an oxygen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxaspiro[4.5]decan-7-ylmethanamine typically involves a multi-step process. One common method is the Prins/pinacol reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by Lewis acids and proceeds through a cascade of Prins and pinacol rearrangement reactions to yield the desired spirocyclic product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the Prins/pinacol reaction makes it a viable candidate for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Oxaspiro[4.5]decan-7-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
6-Oxaspiro[4.5]decan-7-ylmethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific mechanical or chemical properties.
Mécanisme D'action
The mechanism of action of 6-Oxaspiro[4.5]decan-7-ylmethanamine involves its interaction with molecular targets such as receptors or enzymes. For instance, derivatives of this compound have been shown to act as agonists at the mu-opioid receptor, selectively activating G protein and β-arrestin signaling pathways. This selective activation can result in therapeutic effects with reduced adverse effects compared to traditional opioids .
Comparaison Avec Des Composés Similaires
1-Oxaspiro[4.5]decan-2-one: Another spirocyclic compound with a similar core structure but different functional groups.
(2R,5S)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-7-one: A structurally related compound with additional methyl groups.
Spiro[4.5]decan-7-one: A simpler spirocyclic compound without the methanamine group.
Uniqueness: 6-Oxaspiro[4.5]decan-7-ylmethanamine is unique due to its specific functional groups and the presence of a methanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
6-oxaspiro[4.5]decan-7-ylmethanamine |
InChI |
InChI=1S/C10H19NO/c11-8-9-4-3-7-10(12-9)5-1-2-6-10/h9H,1-8,11H2 |
Clé InChI |
GEVIGCRALQSKHW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCCC(O2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
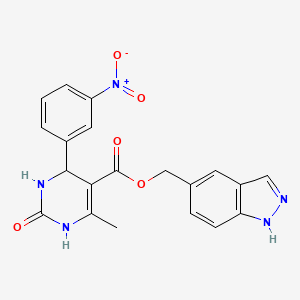
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
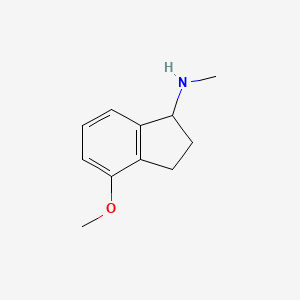
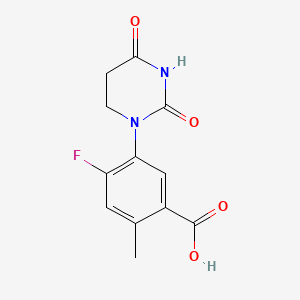
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)


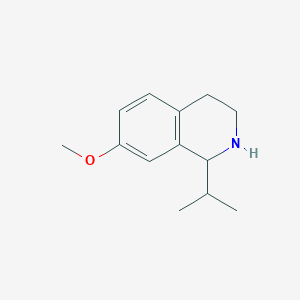
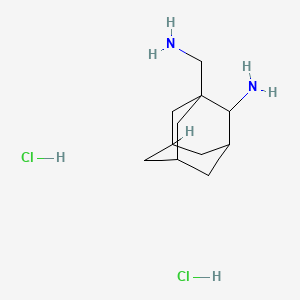
![2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13479015.png)
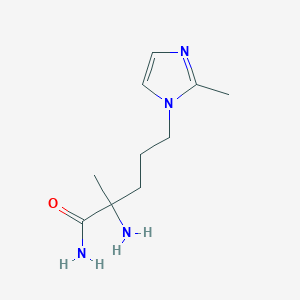
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
